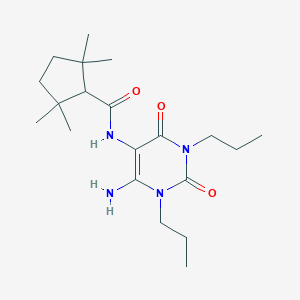
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2,2,5,5-tetramethylcyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5- is a complex organic compound with significant applications in various scientific fields. It is known for its role as an intermediate in the synthesis of other compounds, particularly in medicinal chemistry.
Preparation Methods
The synthesis of Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5- involves multiple steps. One common synthetic route includes the reaction of cyclopentanecarboxylic acid with appropriate amines and pyrimidine derivatives under controlled conditions. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine and pyrimidine moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It plays a role in the study of enzyme interactions and protein binding.
Medicine: It is involved in the development of pharmaceuticals, particularly as an intermediate in the synthesis of receptor antagonists.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The exact mechanism of action involves binding to these targets and modulating their activity, which can lead to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5- can be compared with other similar compounds, such as:
- N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide
- 8-Cyclopentyl-1,3-dipropylxanthine
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5- lies in its specific interactions with molecular targets and its role as an intermediate in the synthesis of receptor antagonists .
Properties
CAS No. |
139348-58-6 |
|---|---|
Molecular Formula |
C20H34N4O3 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2,2,5,5-tetramethylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C20H34N4O3/c1-7-11-23-15(21)13(17(26)24(12-8-2)18(23)27)22-16(25)14-19(3,4)9-10-20(14,5)6/h14H,7-12,21H2,1-6H3,(H,22,25) |
InChI Key |
MZXZUNFTSSFJBQ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2C(CCC2(C)C)(C)C)N |
Canonical SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2C(CCC2(C)C)(C)C)N |
Synonyms |
Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5,5-tetramethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















